Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound featuring multiple functional groups, including benzyl, phenyl, and triazadodecan-12-oate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable trioxo compound under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. Solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product. Reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Shares the benzyl group but differs in its ester linkage and overall structure.
Benzyl cyanide: Contains a benzyl group attached to a cyanide moiety, exhibiting different reactivity and applications.
Benzyl alcohol: A simpler compound with a hydroxyl group, used as a solvent and intermediate in organic synthesis.
Uniqueness
Benzyl (11S)-11-benzyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its complex structure, which combines multiple functional groups and offers diverse reactivity. This complexity allows for a wide range of chemical modifications and applications, distinguishing it from simpler benzyl derivatives.
Properties
CAS No. |
34095-05-1 |
---|---|
Molecular Formula |
C28H29N3O6 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C28H29N3O6/c32-25(17-30-28(35)37-20-23-14-8-3-9-15-23)29-18-26(33)31-24(16-21-10-4-1-5-11-21)27(34)36-19-22-12-6-2-7-13-22/h1-15,24H,16-20H2,(H,29,32)(H,30,35)(H,31,33) |
InChI Key |
ITJOKAUHSSEGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.